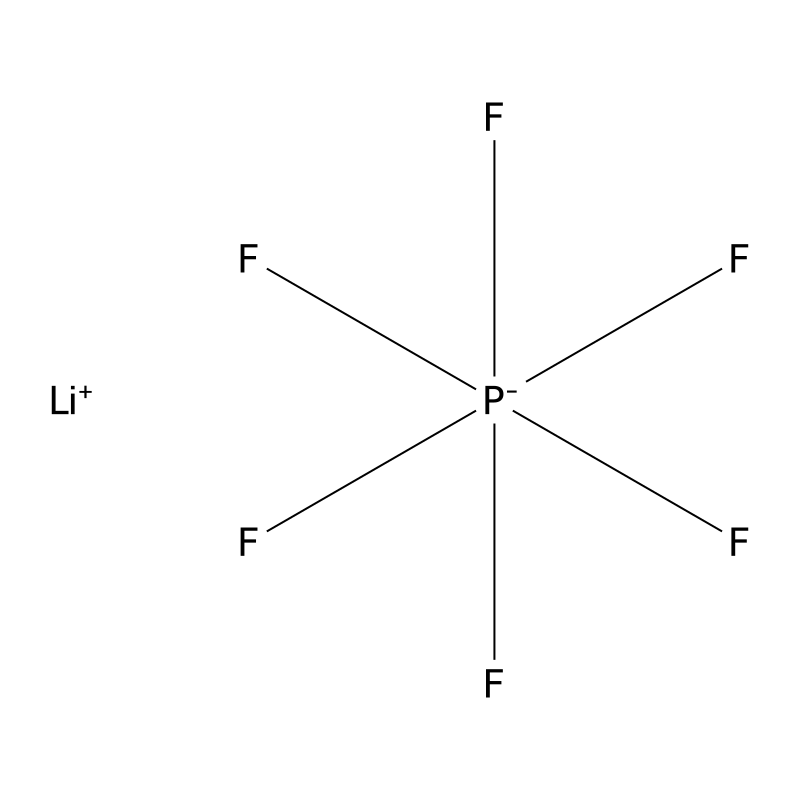

Lithium hexafluorophosphate

F6LiP

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

F6LiP

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Lithium hexafluorophosphate (LiPF6) is the dominant commercial electrolyte salt for lithium-ion battery (LIB) manufacturing, uniquely balancing ionic conductivity, solid electrolyte interphase (SEI) formation, and current collector passivation. While alternative lithium salts offer specific thermal or hydrolytic stability advantages, LiPF6 remains the industry standard for cells operating above 3.8 V due to its highly effective passivation of aluminum cathodic current collectors via aluminum fluoride (AlF3) layer formation. Procurement of LiPF6 requires strict adherence to ultra-dry 'battery-grade' specifications (typically <15 ppm H2O and <50 ppm free HF) to prevent autocatalytic hydrolysis, necessitating specialized dry-room handling and moisture-barrier packaging during supply chain transit [1].

Generic substitution of LiPF6 with structurally related lithium salts fundamentally alters cell electrochemistry and manufacturability. Replacing LiPF6 with Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) leads to severe anodic dissolution of aluminum current collectors at standard operating voltages (>3.6 V), causing rapid capacity fade and cell failure. Conversely, substituting with Lithium tetrafluoroborate (LiBF4) resolves thermal instability but halves the ionic conductivity at room temperature, severely limiting the C-rate (power density) capabilities of the battery. Consequently, for standard 4.2 V lithium-ion architectures, LiPF6 cannot be directly substituted without extensive solvent reformulation, the addition of sacrificial passivation additives, or a complete redesign of the cell's voltage limits [1].

Room-Temperature Ionic Conductivity vs. LiBF4

In standard carbonate solvent blends, LiPF6 demonstrates significantly higher ionic mobility than smaller complex anions. At 25°C in a 1:1 mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC), 1.0 M LiPF6 achieves an ionic conductivity of approximately 10.7 mS/cm. In contrast, 1.0 M LiBF4 in the identical solvent system achieves only 4.9 mS/cm due to tighter ion pairing. This >2x difference in conductivity directly dictates the maximum power density and acceptable charge/discharge rates (C-rates) of the final cell[1].

| Evidence Dimension | Ionic Conductivity at 25°C |

| Target Compound Data | 10.7 mS/cm (1.0 M LiPF6) |

| Comparator Or Baseline | 4.9 mS/cm (1.0 M LiBF4) |

| Quantified Difference | 118% higher conductivity for LiPF6 |

| Conditions | 1.0 M salt concentration in EC:DMC (1:1 by volume) at 25°C |

Procuring LiPF6 over LiBF4 is mandatory for applications requiring high charge/discharge rates, such as EV power cells and power tools.

Aluminum Current Collector Passivation Voltage vs. LiTFSI

LiPF6 is uniquely capable of passivating aluminum current collectors, a critical requirement for commercial cathodes. Electrochemical evaluations show that LiPF6-based electrolytes form a stable, insoluble AlF3 layer, preventing aluminum dissolution up to ~5.0 V vs Li/Li+. When LiTFSI is used as the primary salt, severe anodic dissolution of aluminum initiates at approximately 3.6 V vs Li/Li+, rendering the cell unviable for standard 4.2 V NMC or LCO cathode chemistries without specialized anti-corrosion additives [1].

| Evidence Dimension | Aluminum Anodic Stability Limit |

| Target Compound Data | Stable up to ~5.0 V vs Li/Li+ |

| Comparator Or Baseline | Corrosion initiates at ~3.6 V vs Li/Li+ (LiTFSI) |

| Quantified Difference | ~1.4 V higher anodic stability window on aluminum for LiPF6 |

| Conditions | Cyclic voltammetry on Al foil working electrode in carbonate electrolytes |

This passivation capability makes LiPF6 the only viable standalone salt choice for standard high-voltage commercial lithium-ion batteries utilizing aluminum current collectors.

Thermal and Hydrolytic Degradation Thresholds vs. LiFSI

While electrochemically superior in many aspects, LiPF6 presents severe procurement and handling constraints compared to imide salts. In carbonate solutions, LiPF6 initiates thermal decomposition into LiF and PF5 gas at approximately 70°C. Furthermore, it reacts autocatalytically with trace water to form hydrofluoric acid (HF). By comparison, Lithium bis(fluorosulfonyl)imide (LiFSI) exhibits thermal stability up to ~200°C and is significantly less prone to rapid HF generation. This necessitates that LiPF6 be procured strictly as 'battery-grade' (<20 ppm H2O) and handled exclusively in dry-room environments (dew point <-40°C)[1].

| Evidence Dimension | Onset of Thermal Decomposition in Solution |

| Target Compound Data | ~70°C (LiPF6) |

| Comparator Or Baseline | ~200°C (LiFSI) |

| Quantified Difference | 130°C lower thermal stability threshold for LiPF6 |

| Conditions | Electrolyte solutions evaluated via Accelerating Rate Calorimetry (ARC) and NMR |

Buyers must factor in the strict cold-chain logistics, moisture-barrier packaging, and dry-room processing costs required for LiPF6, which are less critical for LiFSI or LiTFSI.

Commercial Lithium-Ion Battery Manufacturing (NMC/LCO/LFP)

Due to its unmatched ability to passivate aluminum current collectors up to 5.0 V and provide high ionic conductivity (>10 mS/cm), LiPF6 is the mandatory primary electrolyte salt for mass-produced lithium-ion cells. Procurement in this scenario strictly requires battery-grade purity (<15 ppm moisture) to prevent HF-induced degradation of transition metal cathodes [1].

Baseline Electrolyte Formulation for Novel Battery Chemistries

When developing new silicon anodes, high-voltage spinels, or novel solvent blends, 1.0 M to 1.2 M LiPF6 in EC/EMC or EC/DMC serves as the universal scientific baseline. Researchers procure LiPF6 to ensure their comparative data is relevant to existing industrial manufacturing standards, rather than using niche salts like LiTFSI which introduce confounding variables like Al corrosion[2].

Solid Electrolyte Interphase (SEI) Engineering

Because the thermal and hydrolytic breakdown products of LiPF6 (specifically trace HF and PF5) actively participate in the formation of the SEI layer on graphite anodes, LiPF6 is specifically procured for studies aimed at SEI optimization. Substitutes like LiBF4 or LiFSI generate fundamentally different SEI compositions, making LiPF6 indispensable for research targeting commercial graphite compatibility [3].

References

- [1] Xu, K. 'Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries.' Chemical Reviews, 104(10), 4303-4417 (2004).

- [2] Krause, L. J. et al. 'Corrosion of aluminum at high voltages in non-aqueous electrolytes containing LiTFSI.' Journal of Power Sources, 68(2), 320-325 (1997).

- [3] Campion, J. V. et al. 'Thermal decomposition of LiPF6-based electrolytes for lithium-ion batteries.' Journal of the Electrochemical Society, 151(6), A861 (2004).

Physical Description

GHS Hazard Statements

H301 (77.47%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (22.53%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (17.79%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (66.4%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H372 (67.59%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

All other chemical product and preparation manufacturing

Transportation equipment manufacturing

Phosphate(1-), hexafluoro-, lithium (1:1): ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Two-dimensional ion chromatography for the separation of ionic organophosphates

generated in thermally decomposed lithium hexafluorophosphate-based lithium ion

battery electrolytes. J Chromatogr A. 2015 Aug 28;1409:201-9. doi:

10.1016/j.chroma.2015.07.054. Epub 2015 Jul 16. PubMed PMID: 26209196.

2: Kraft V, Grützke M, Weber W, Winter M, Nowak S. Ion chromatography

electrospray ionization mass spectrometry method development and investigation of

lithium hexafluorophosphate-based organic electrolytes and their thermal

decomposition products. J Chromatogr A. 2014 Aug 8;1354:92-100. doi:

10.1016/j.chroma.2014.05.066. Epub 2014 Jun 7. PubMed PMID: 24939088.

3: Fang YW, Hao ZF, Song YB, Sun CY, Yu J, Yu L. [Determination of twenty one

elements in lithium hexafluorophosphate by ICP-AES]. Guang Pu Xue Yu Guang Pu Fen

Xi. 2005 Feb;25(2):280-2. Chinese. PubMed PMID: 15852877.

4: Jalil A, Clymer RN, Hamilton CR, Vaddypally S, Gau MR, Zdilla MJ. Structure of

salts of lithium chloride and lithium hexafluorophosphate as solvates with

pyridine and vinylpyridine and structural comparisons: (C(5)H(5)N)LiPF(6),

[p-(CH(2)=CH)C(5)H(4)N]LiPF(6), [(C(5)H(5)N)LiCl](n), and

[p-(CH(2)=CH)C(5)H(4)N](2)Li(μ-Cl)(2)Li[p-(CH(2)=CH)C(5)H(4)N](2). Acta

Crystallogr C Struct Chem. 2017 Mar 1;73(Pt 3):264-269. doi:

10.1107/S205322961700064X. Epub 2017 Feb 13. PubMed PMID: 28257023.